molecular formula C11H14O B1348794 Benzenepentanal CAS No. 36884-28-3

Benzenepentanal

Cat. No. B1348794
CAS RN: 36884-28-3
M. Wt: 162.23 g/mol
InChI Key: FINOPSACFXSAKB-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

Under nitrogen atmosphere, at −78° C., to a stirred solution of oxalyl chloride (0.53 mL, 6.17 mmol) in dry CH2Cl2 (12 mL), DMSO (0.40 mL, 5.7 mmol) was added in a fast manner. After 15 min, a solution of 5-phenylpentan-1-ol (0.78 g, 4.75 mmol) in dry CH2Cl2 (6 mL) was added. The reaction mixture was stirred for 2 h at −78° C. before addition of Et3N (1.98 mL, 14.24 mmol). The solution was allowed to warm at rt, and after evaporation of CH2Cl2 the residue was taken up in Et2O and a saturated NH4Cl solution. After separation of phases the organic fraction was dried over Na2SO4, filtered and concentrated to dryness affording the title compound (0.75 g, 97%) as a pure product. 1H NMR (CDCl3): δ 1.67-1.73 (m, 4H), 2.44-2.52 (m, 2H), 2.60-2.71 (m, 2H), 7.16-7.35 (m, 5H), 9.78 (t, J=1.8 Hz, 1H).
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.98 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]1([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CCN(CC)CC>C(Cl)Cl>[C:11]1([CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[O:22])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.4 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCO
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.98 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after evaporation of CH2Cl2 the residue
CUSTOM
Type
CUSTOM
Details
After separation of phases the organic fraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.